2,3-dinor Thromboxane B2 (2,3-dinor-TxB2) is a primary urinary metabolite of Thromboxane B2 (TxB2) [, , ], itself a stable hydrolysis product of Thromboxane A2 (TxA2) [, ]. TxA2 is a potent vasoconstrictor and platelet agonist primarily produced by activated platelets [, ]. Due to the short half-life of TxA2, 2,3-dinor-TxB2 serves as a reliable indicator of systemic TxA2 production [, , , ] and platelet activation in vivo [, ].
2,3-dinor Thromboxane B1 is a significant metabolite derived from the enzymatic degradation of Thromboxane B2, which plays a crucial role in various physiological processes, particularly in hemostasis and vascular function. This compound is primarily studied in the context of thromboxane biosynthesis and its implications in health and disease.
2,3-dinor Thromboxane B1 is primarily sourced from the metabolism of Thromboxane A2 and Thromboxane B2. These compounds are synthesized from arachidonic acid through the cyclooxygenase pathway, predominantly by activated platelets. The measurement of 2,3-dinor Thromboxane B1 in biological samples, especially urine, serves as a non-invasive indicator of thromboxane production in vivo .
2,3-dinor Thromboxane B1 is classified as a thromboxane derivative. It belongs to the family of eicosanoids, which are signaling molecules derived from fatty acids. This compound is specifically categorized under prostanoids due to its structural characteristics and biological functions.
The synthesis of 2,3-dinor Thromboxane B1 occurs through the metabolic conversion of Thromboxane B2. This conversion involves several enzymatic reactions facilitated by various enzymes such as thromboxane synthase. The primary method for measuring urinary excretion of 2,3-dinor Thromboxane B1 involves immunoaffinity extraction followed by gas chromatography negative ion chemical ionization mass spectrometry (GC-NICIMS) to ensure specificity and sensitivity in quantifying this metabolite .
The process begins with the hydrolysis of Thromboxane A2 to Thromboxane B2, which is then metabolized to 2,3-dinor Thromboxane B1 through beta-oxidation. The fractional conversion rates of these metabolites are similar, indicating a well-regulated metabolic pathway . The urinary excretion rates can vary based on physiological conditions such as hepatic ischemia-reperfusion injury, where increased levels are observed .
The molecular formula for 2,3-dinor Thromboxane B1 is C18H32O6, with a molecular weight of 344.4 g/mol. The structure features a bicyclic ring system characteristic of thromboxanes, with functional groups that confer its biological activity.
The structural representation includes:
The primary reaction involving 2,3-dinor Thromboxane B1 is its formation from Thromboxane B2 through enzymatic processes. The key reactions can be summarized as follows:
The enzymatic activity that leads to the formation of 2,3-dinor Thromboxane B1 is influenced by various factors including substrate availability and enzyme kinetics. The efficiency of this conversion is critical for understanding thromboxane metabolism under different physiological conditions.
The mechanism by which 2,3-dinor Thromboxane B1 exerts its effects involves interaction with specific receptors on target cells. It acts primarily as a signaling molecule influencing platelet aggregation and vasoconstriction.
Research indicates that the presence of 2,3-dinor Thromboxane B1 correlates with increased platelet activation and aggregation. This suggests that monitoring its levels can provide insights into thrombotic conditions and cardiovascular health .
Relevant analyses show that the compound's stability is crucial for accurate measurement in biological samples .
2,3-dinor Thromboxane B1 serves as an important biomarker for assessing thromboxane biosynthesis in both clinical and research settings. Its measurement can provide valuable information regarding:
Thromboxane metabolites serve as critical biomarkers for assessing in vivo thromboxane biosynthesis, platelet activation, and cardiovascular pathophysiology. Thromboxane B₂ (TXB₂), the stable hydrolysis product of thromboxane A₂, undergoes rapid enzymatic metabolism primarily via two pathways: dehydrogenation to form 11-dehydro-TXB₂ and β-oxidation to produce 2,3-dinor-TXB₂ [2] [5]. In select species, particularly rodents, TXB₂ undergoes further transformation to 2,3-dinor Thromboxane B₁ (2,3-dinor TXB₁) through a unique metabolic pathway involving side-chain shortening and saturation [3] [6].
This metabolite exhibits pronounced species-specific excretion patterns. In rats, urinary 2,3-dinor TXB₁ constitutes the dominant thromboxane metabolite (19.2 ± 4.9 ng/24 hr), exceeding 2,3-dinor TXB₂ excretion (1.6 ± 0.3 ng/24 hr) by approximately 12-fold [2] [3]. Rabbits similarly produce significant quantities of 2,3-dinor TXB₁ [3]. In stark contrast, human urine contains only trace amounts, with 11-dehydro-TXB₂ and 2,3-dinor TXB₂ serving as the primary metabolites [2] [5]. Consequently, urinary 2,3-dinor TXB₁ is established as a highly suitable species-specific marker for thromboxane biosynthesis in rat models of thrombosis, inflammation, and cardiovascular disease [2] [3] [6].
Table 1: Species-Specific Thromboxane B₂ Metabolite Profiles
Species | Primary Urinary Metabolites | 2,3-dinor TXB₁ Level | Significance of 2,3-dinor TXB₁ |
---|---|---|---|
Rat | 2,3-dinor TXB₁, 2,3-dinor TXB₂ | High (19.2 ± 4.9 ng/24 hr) | Major metabolite; Key biomarker for TXA₂ synthesis |
Rabbit | 2,3-dinor TXB₁, 11-dehydro TXB₂ | Moderate | Significant metabolite |
Human | 11-dehydro TXB₂, 2,3-dinor TXB₂ | Trace amounts | Minor metabolic byproduct |
2,3-dinor Thromboxane B₁ (Molecular Formula: C₁₈H₃₂O₆; Molecular Weight: 344.44 g/mol) is a structural analog derived from TXB₂ (C₂₀H₃₄O₆; MW: 370.5 g/mol) [1] [4]. The transformation involves two key enzymatic modifications:
The core thromboxane ring structure (a tetrahydropyran ring with adjacent hydroxyl groups) remains intact during this metabolism [4] [5]. The structural nuances are captured in the SMILES notation:CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O
[4]and the InChIKey:LGWCOUWMTAQMQT-QCBHMXSDSA-N
[4].
Table 2: Structural Comparison of Thromboxane B₂ and 2,3-dinor Thromboxane B₁
Characteristic | Thromboxane B₂ (TXB₂) | 2,3-dinor Thromboxane B₁ |
---|---|---|
Molecular Formula | C₂₀H₃₄O₆ | C₁₈H₃₂O₆ |
Molecular Weight | 370.5 g/mol | 344.44 g/mol |
CAS Number | 54397-85-2 | 196493-76-2 |
Key Structural Features | 1. Carboxylic acid side chain: 7 carbons2. Hydrocarbon side chain: Unsaturated (1 trans double bond)3. Tetrahydropyran ring with OH groups | 1. Carboxylic acid side chain: 5 carbons (β-oxidation)2. Hydrocarbon side chain: Saturated (reduction)3. Intact tetrahydropyran ring |
Metabolic Origin | Direct hydrolysis product of TXA₂ | Urinary metabolite of TXB₂ via β-oxidation and reduction |
The identification of 2,3-dinor Thromboxane B₁ emerged from detailed investigations into thromboxane metabolism across species during the late 1980s and early 1990s. Early studies established the major metabolic fates of TXB₂ in humans as 11-dehydro-TXB₂ and 2,3-dinor-TXB₂ [3] [6]. However, research led by Chiabrando et al. (1994) proved pivotal. Through rigorous gas chromatography-mass spectrometry (GC-MS) analysis of rat urine following radiolabeled TXB₂ administration, they identified a previously unrecognized major metabolite [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7